molecular formula C15H15F2NO B2468626 4-(2,5-Difluorobenzoyl)-1-(prop-2-yn-1-yl)piperidine CAS No. 1311907-02-4

4-(2,5-Difluorobenzoyl)-1-(prop-2-yn-1-yl)piperidine

Cat. No. B2468626
CAS RN: 1311907-02-4
M. Wt: 263.288
InChI Key: KFZJZPRVQLSALL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,5-Difluorobenzoyl)-1-(prop-2-yn-1-yl)piperidine, also known as DFP-10825, is a chemical compound that has been studied for its potential use in scientific research. This compound is a piperidine derivative that has shown promise in various applications, including as a tool for studying the nervous system and as a potential therapeutic agent for certain diseases. In

Scientific Research Applications

Synthesis and Pharmacological Evaluation

Novel 4-(4-fluorobenzoyl)piperidine derivatives were designed, synthesized, and evaluated for their affinity towards various receptors including serotonin 5-HT1A, 5-HT2A, and dopamine D2 receptors. These compounds exhibited high affinities, particularly for the central 5-HT2A receptors, indicating potential applications in developing new atypical antipsychotics (Diouf et al., 1999).

Biochemical and Functional Characterization

A study on AT-56, a selective inhibitor of lipocalin-type prostaglandin D synthase (L-PGDS), revealed its ability to inhibit L-PGDS activity without affecting other prostaglandin synthases. This suggests potential applications in reducing PGD2 production, which could be relevant for conditions related to inflammation and possibly sleep regulation (Irikura et al., 2009).

Radiotracer Development for PET Imaging

Research into radiotracers containing a 4-(4-[18F]-fluorobenzyl)piperidin-1-yl moiety for PET imaging of NR2B NMDA receptors was conducted. Although the intended radiotracers showed poor brain penetration, the study contributes to the ongoing search for effective PET imaging agents, highlighting the challenges and considerations in developing radiotracers for neuroreceptor imaging (Labas et al., 2011).

Antipsychotic Potential

A series of conformationally restricted butyrophenones were synthesized and evaluated as antipsychotic agents. These compounds, bearing 4-(p-fluorobenzoyl)piperidine and other moieties, showed selectivity for 5-HT2A receptors, suggesting their potential utility as neuroleptic drugs with a focus on treating schizophrenia and related disorders (Raviña et al., 2000).

Corrosion Inhibition

The corrosion inhibition properties of piperidine derivatives on iron were investigated, demonstrating the utility of such compounds in materials science, particularly in protecting metallic surfaces from corrosion. This application is a significant departure from the pharmaceutical uses, illustrating the versatility of piperidine derivatives in scientific research (Kaya et al., 2016).

properties

IUPAC Name

(2,5-difluorophenyl)-(1-prop-2-ynylpiperidin-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F2NO/c1-2-7-18-8-5-11(6-9-18)15(19)13-10-12(16)3-4-14(13)17/h1,3-4,10-11H,5-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFZJZPRVQLSALL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCC(CC1)C(=O)C2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,5-Difluorobenzoyl)-1-(prop-2-yn-1-yl)piperidine

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